molecular formula C24H29N3O5S B2926955 N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 922002-76-4

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2926955
CAS No.: 922002-76-4
M. Wt: 471.57
InChI Key: AONFAAYWQCSAII-UHFFFAOYSA-N
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Description

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a sulfonamide-containing compound featuring a benzo[b][1,4]oxazepine core substituted with an allyl group at position 5, dimethyl groups at position 3, and a 4-oxo moiety. The sulfamoyl phenyl group is linked to a butyramide side chain.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-21-20(15-18)27(14-6-2)23(29)24(3,4)16-32-21/h6,8-13,15,26H,2,5,7,14,16H2,1,3-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONFAAYWQCSAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential biological activities. This article reviews its biological properties, including anticancer activity and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

Property Value
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
CAS Number921863-75-4

The structure features a benzo[b][1,4]oxazepin core with an allyl group and a sulfamoyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. For example, derivatives of benzenesulfonamide exhibited significant cytotoxicity against cancer cells comparable to doxorubicin, a standard chemotherapy agent .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific pathways that lead to cell cycle arrest and subsequent cell death. This has been observed in related compounds that target DNA synthesis and repair mechanisms .

Other Pharmacological Effects

In addition to anticancer properties, this compound may exhibit:

  • Anti-inflammatory Activity : Some studies suggest that compounds in this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Properties : The sulfamoyl group in the structure is known for its antibacterial effects; thus, derivatives may possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several case studies have documented the effects of similar compounds:

  • Case Study 1 : A study evaluated a related compound's efficacy against breast cancer cells in vitro. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those for conventional treatments .
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of a sulfamoyl derivative. The study demonstrated reduced levels of inflammatory markers in animal models treated with the compound .

Comparison with Similar Compounds

Benzooxazepine Derivatives

  • Target Compound : Features a benzo[b][1,4]oxazepine ring with 5-allyl , 3,3-dimethyl , and 4-oxo substituents.
  • (CAS 922064-01-5): Contains a benzo[f][1,4]oxazepine core with 5-oxo and lacks alkyl substituents. The isobutyramide chain (vs.
  • (CAS 922097-99-2) : Substituted with 5-ethyl and 3,3-dimethyl on a benzo[b]oxazepine core, paired with an isobutyramide group. The ethyl group may reduce steric hindrance compared to the allyl group in the target compound .

Sulfamoyl Phenyl Acylated Derivatives ()

Compounds 5a–5d share the sulfamoyl phenylbutyramide/pentanamide/hexanamide backbone but lack the benzooxazepine moiety. Key differences include:

  • Acyl Chain Length : Butyramide (5a, C4), pentanamide (5b, C5), hexanamide (5c, C6), and heptanamide (5d, C7). Longer chains increase molecular weight and logP values, impacting solubility .
  • Melting Points : Shorter chains (e.g., 5a: 180–182°C) exhibit higher melting points than longer analogs (5c: 142–143°C), likely due to reduced conformational flexibility .

Physicochemical and Spectroscopic Properties

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C23H27N3O5S 457.5 Allyl, dimethyl, butyramide
(CAS 922064-01-5) C19H21N3O5S 403.5 Benzo[f]oxazepine, isobutyramide
(CAS 922097-99-2) C23H29N3O5S 459.6 Ethyl, dimethyl, isobutyramide
(5a) C14H19N2O5S 327.4 Butyramide, tetrahydrofuran-3-yl

Thermal Properties

  • Melting Points : Allyl substituents (target compound) may lower melting points compared to ethyl () due to increased steric bulk. For example, ’s butyramide derivative (5a) melts at 180–182°C, while a hypothetical allyl-substituted analog might exhibit a lower range .

Spectroscopic Data

  • ¹H-NMR : Allyl protons in the target compound would show characteristic signals at δ ~5–6 ppm (vinyl CH2) and ~3–4 ppm (allylic CH2), distinct from ethyl (δ ~1.2–1.5 ppm) or methyl groups in analogs .
  • ESI-HRMS : The target compound’s molecular ion ([M+H]+) would align with its formula (calcd. ~457.5), differing from (403.5) and 6 (459.6) .

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